5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14ClN5O and its molecular weight is 327.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0886878 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of triazole derivatives, including compounds structurally related to 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, involves complex organic reactions that yield a variety of biologically active molecules. These syntheses often aim to introduce functional groups that can interact with biological targets or undergo further chemical transformations. For instance, Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the preparation of triazole-containing peptides and HSP90 inhibitors, showcasing the versatility of triazole derivatives in synthesizing bioactive compounds (Ferrini et al., 2015).
Antimicrobial and Antitumor Activities
Research on triazole derivatives extends into evaluating their biological activities, particularly their antimicrobial and antitumor effects. Bektaş et al. (2010) investigated the antimicrobial properties of some new 1,2,4-triazole derivatives, finding that certain compounds exhibit significant activity against a range of microorganisms. This study indicates the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, compounds synthesized from triazole precursors have been evaluated for their antitumor activities, as seen in research by Ji et al. (2018), where certain indazole-carboxamide derivatives showed distinct inhibitory capacities against cancer cell proliferation (Ji et al., 2018).
Properties
IUPAC Name |
5-amino-N-(3-chloro-2-methylphenyl)-1-phenyltriazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-12(17)8-5-9-13(10)19-16(23)14-15(18)22(21-20-14)11-6-3-2-4-7-11/h2-9H,18H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFZQCKGDDKPKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141263 | |
Record name | 5-Amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951894-70-5 | |
Record name | 5-Amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951894-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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